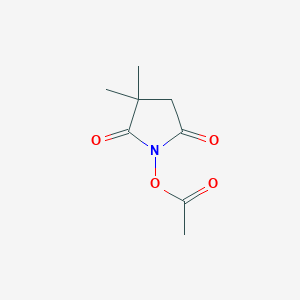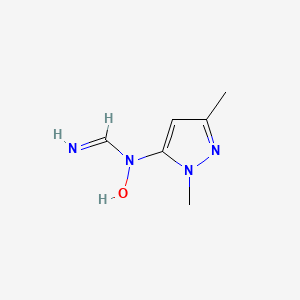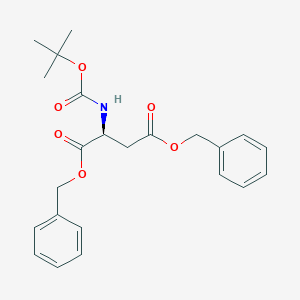![molecular formula C19H16ClN2O2P B12892155 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide CAS No. 68521-36-8](/img/structure/B12892155.png)
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the diazaphosphepine family, which is characterized by the presence of phosphorus, nitrogen, and oxygen atoms within its molecular framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the compound from reaction by-products .
化学反応の分析
Types of Reactions
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide has several scientific research applications, including:
Flame Retardancy: It is used as a flame retardant additive in polymeric materials, enhancing their fire resistance properties
Polymer Chemistry: The compound is incorporated into polymer matrices to improve their thermal stability and mechanical properties.
Material Science: It is studied for its potential use in advanced materials with specific functional properties.
作用機序
The mechanism by which 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide exerts its effects involves interactions with molecular targets and pathways. In flame retardancy applications, the compound promotes the formation of a protective char layer on the material surface, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process .
類似化合物との比較
Similar Compounds
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): Another phosphorus-containing flame retardant with similar applications.
Triphenyl Phosphate: A non-halogenated flame retardant used in various polymer systems.
Uniqueness
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide is unique due to its specific molecular structure, which imparts distinct thermal and chemical properties. Its ability to form stable char layers and enhance the thermal stability of polymers makes it a valuable additive in flame retardant formulations .
特性
CAS番号 |
68521-36-8 |
|---|---|
分子式 |
C19H16ClN2O2P |
分子量 |
370.8 g/mol |
IUPAC名 |
6-(4-chloro-3-methylphenoxy)-5,7-dihydrobenzo[d][1,3,2]benzodiazaphosphepine 6-oxide |
InChI |
InChI=1S/C19H16ClN2O2P/c1-13-12-14(10-11-17(13)20)24-25(23)21-18-8-4-2-6-15(18)16-7-3-5-9-19(16)22-25/h2-12H,1H3,(H2,21,22,23) |
InChIキー |
DZVPMVMAUUXIBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OP2(=O)NC3=CC=CC=C3C4=CC=CC=C4N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)


![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)



